N-(cyclobutylmethyl)-4-ethoxyaniline
Description
N-(cyclobutylmethyl)-4-ethoxyaniline is an aromatic amine derivative featuring a cyclobutylmethyl group attached to the nitrogen of a 4-ethoxyaniline core. This compound is part of a broader class of N-substituted anilines, which are studied for their diverse physicochemical properties and biological activities. The ethoxy group at the para position of the aniline ring contributes to electronic effects (electron-donating), while the cyclobutylmethyl substituent introduces steric bulk and moderate lipophilicity. Such structural features influence its metabolic stability, solubility, and interactions with biological targets .
Properties
IUPAC Name |
N-(cyclobutylmethyl)-4-ethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-8-6-12(7-9-13)14-10-11-4-3-5-11/h6-9,11,14H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVCAEADBLYXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635994 | |
| Record name | N-(Cyclobutylmethyl)-4-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356539-68-9 | |
| Record name | N-(Cyclobutylmethyl)-4-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-4-ethoxyaniline typically involves the following steps:
Formation of Cyclobutylmethylamine: Cyclobutylmethylamine can be synthesized through the reaction of cyclobutylmethyl halide with ammonia.
Ethoxylation: The resulting cyclobutylmethylamine is then reacted with 4-ethoxyaniline under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-(cyclobutylmethyl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at different positions on the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with different substituents on the aniline ring.
Scientific Research Applications
N-(cyclobutylmethyl)-4-ethoxyaniline has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may serve as a probe in biological studies to understand molecular interactions and pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(cyclobutylmethyl)-4-ethoxyaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Modified N-Substituents
2.1.1. N-(Cyclopropylmethyl)-4-ethoxyaniline
- Structure : Cyclopropylmethyl group instead of cyclobutylmethyl.
- Key Differences: The smaller cyclopropane ring reduces steric hindrance and increases ring strain compared to cyclobutyl.
- Data : Cyclopropyl derivatives are often metabolized faster due to higher ring strain, which could reduce bioaccumulation but increase reactive metabolite formation .
2.1.2. N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline
- Structure : Trifluoromethyl (-CF₃) replaces the ethoxy (-OCH₂CH₃) group.
- Key Differences : The electron-withdrawing CF₃ group decreases electron density on the aromatic ring, reducing nucleophilicity and altering binding interactions. The compound exhibits higher hydrophobicity (logP increased by ~1.5 units) compared to the ethoxy analog.
- Biological Relevance : CF₃-containing compounds often show enhanced receptor affinity but may face challenges in solubility .
2.1.3. N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline
- Structure: Ethoxybenzyl and phenoxyethoxy substituents.
- Key Differences: The extended phenoxyethoxy chain increases molecular weight (363.45 g/mol) and introduces hydrogen-bond acceptor sites. This enhances aqueous solubility but may reduce blood-brain barrier penetration .
2.2. Analogues with Modified Aromatic Substituents
2.2.1. Bucetin (N-(4-Ethoxyphenyl)-3-hydrobutanamide)
- Structure : An amide derivative of 4-ethoxyaniline.
- Key Differences: The addition of a hydrobutanamide side chain increases polarity. Bucetin is metabolized to 4-ethoxyaniline, a nephrotoxic metabolite linked to renal papillary necrosis.
- Toxicity Data : Bucetin’s renal toxicity is dose-dependent, with LD₅₀ values in rodents ~500 mg/kg, compared to phenacetin’s LD₅₀ of ~1,650 mg/kg, suggesting higher acute toxicity .
2.2.2. N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline
- Structure: Schiff base with a dimethylamino-benzylidene group.
- Key Differences: The imine (C=N) group creates a planar core but introduces a 61.96° dihedral angle between aromatic rings, reducing conjugation. The dimethylamino group enhances solubility (logP ~1.8) and may act as a coordination site for metal ions.
- Crystallography: Monoclinic crystal system (space group P21/c) with a = 9.586 Å, b = 16.678 Å, c = 9.722 Å, β = 109.3°. C–N bond length = 1.269 Å, shorter than typical C–N single bonds (1.47 Å), indicating partial double-bond character .
2.3. Triazole and Heterocyclic Derivatives
2.3.1. N-[[5-[(4-Chlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-ethoxyaniline
- Structure : Incorporates a triazole ring and 4-chlorobenzylthio group.
- Key Differences: The triazole ring introduces hydrogen-bonding capacity (N–H donors/acceptors), improving target binding. The chlorophenyl group increases lipophilicity (ClogP ~4.2) and may enhance antimicrobial activity.
- Biological Data : Triazole derivatives are often explored as antifungal agents due to their ability to inhibit cytochrome P450 enzymes .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors | Key Features |
|---|---|---|---|---|---|
| N-(cyclobutylmethyl)-4-ethoxyaniline | 221.3 | ~2.5 | 1 | 3 | Moderate lipophilicity, ethoxy donor |
| N-(Cyclopropylmethyl)-4-ethoxyaniline | 207.3 | ~2.0 | 1 | 3 | Higher metabolic lability |
| N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline | 268.4 | 1.8 | 1 | 4 | Schiff base, planar core |
| Bucetin | 209.2 | 1.2 | 2 | 4 | Nephrotoxic metabolite formation |
Toxicity and Metabolic Considerations
Biological Activity
N-(cyclobutylmethyl)-4-ethoxyaniline is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily linked to its role as an inhibitor of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling pathways. Btk is involved in various cellular processes, including B-cell development, activation, and survival. Inhibition of Btk can lead to significant therapeutic effects in diseases characterized by abnormal B-cell proliferation, such as certain types of leukemia and lymphoma .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Immunomodulatory Effects: The compound has shown potential as an immunostimulant, enhancing lymphocyte subpopulation composition and improving peripheral blood hemogram parameters .
- Antitumor Activity: In vitro studies suggest that this compound may inhibit the growth of tumor cells through its action on tyrosine kinase pathways .
- Toxicity Profile: Preliminary toxicity assessments indicate that the compound possesses low toxicity levels compared to other immunostimulants, making it a promising candidate for further development .
Inhibition of Bruton's Tyrosine Kinase
A study documented the efficacy of this compound as a reversible inhibitor of Btk. The findings highlighted that the compound effectively reduced B-cell receptor signaling, which is crucial for the proliferation of malignant B-cells. This was demonstrated through various assays measuring cell viability and apoptosis in B-cell lines .
Immunostimulatory Activity
In a comparative study against established immunostimulants like levamisole, this compound exhibited superior immunostimulating activity. The compound was found to enhance lymphocyte activation significantly more than the control drug, suggesting its potential utility in therapeutic applications aimed at boosting immune responses .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
